

Technical Guide: (4-Butoxy-3-methylphenyl) (methyl)sulfane[2][3]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (4-Butoxy-3-methylphenyl)
(methyl)sulfane

Cat. No.: B7995562

[Get Quote](#)

Part 1: Executive Summary & Identity

(4-Butoxy-3-methylphenyl)(methyl)sulfane (CAS: 1379322-88-9) is a lipophilic aryl alkyl sulfide characterized by a 4-butoxy-3-methylphenyl moiety attached to a methylsulfane group. [1] It serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of ring-fused thiazolino 2-pyridones targeting Gram-positive bacterial infections and potentially as a lipophilic scaffold in kinase inhibitor discovery.[1]

Chemical Identity

Parameter	Details
Common Name	(4-Butoxy-3-methylphenyl)(methyl)sulfane
IUPAC Name	1-Butoxy-2-methyl-4-(methylsulfanyl)benzene
CAS Registry Number	1379322-88-9
Molecular Formula	C ₁₂ H ₁₈ OS
Molecular Weight	210.34 g/mol
SMILES	CCCCOC1=C(C)C=C(SC)C=C1
InChI Key	Generated from structure (e.g., VZ...)

Part 2: Physicochemical Profile

Understanding the physicochemical behavior of this compound is essential for optimizing its use in organic synthesis and predicting its behavior in biological systems (ADME).[1]

Key Properties Table

Property	Value / Description	Note
Physical State	Pale yellow to colorless oil	Typical for alkyl aryl sulfides of this weight.[1]
Boiling Point	~315°C (Predicted)	High boiling point due to molecular weight and lipophilicity.[1]
LogP (Octanol/Water)	4.82 ± 0.4 (Predicted)	Highly lipophilic; indicates poor aqueous solubility.[1]
Solubility	DMSO, Chloroform, Methanol, Ethyl Acetate	Insoluble in water.[1]
Density	1.0 ± 0.1 g/cm ³	Slightly denser than water equivalents.[1]
Refractive Index	1.540 (Predicted)	Useful for purity verification.

Expert Insight: The high LogP value suggests this compound will readily cross biological membranes but requires non-aqueous solvent systems (e.g., DMSO/Ethanol) for biological assays.[1] In synthetic workflows, it acts as a robust lipophilic domain, often used to improve the bioavailability of polar pharmacophores.[1]

Part 3: Synthesis & Manufacturing

The synthesis of **(4-Butoxy-3-methylphenyl)(methyl)sulfane** can be approached via two primary routes.[1] The Palladium-Catalyzed C-S Coupling is preferred for high-purity industrial scale-up, while S-Alkylation is common in laboratory settings.[1]

Route A: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)

This method couples a pre-functionalized aryl halide with sodium thiomethoxide, ensuring regioselectivity.[1]

Protocol:

- Starting Material: 4-Bromo-1-butoxy-2-methylbenzene.
- Reagents: Sodium thiomethoxide (NaSMe), Pd₂dba₃ (Catalyst), Xantphos (Ligand).[1]
- Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]
- Conditions: Reflux at 110°C for 12-16 hours under Argon atmosphere.
- Work-up: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Route B: Alkylation of Thiol Intermediate

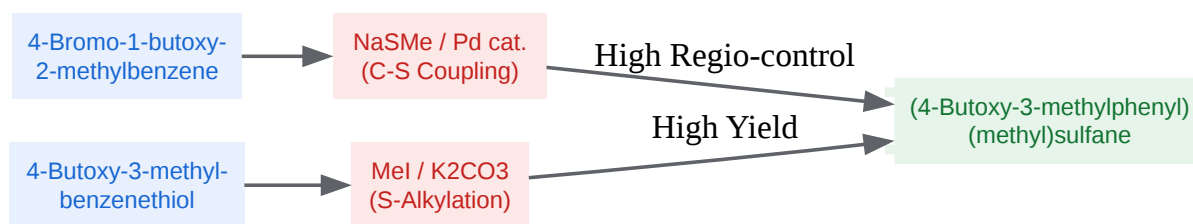
A classical approach involving the nucleophilic substitution of a thiophenol derivative.[1]

Protocol:

- Precursor: 4-Butoxy-3-methylbenzenethiol (CAS 1378521-28-8).

- Reaction: Treat thiol with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) in the presence of K_2CO_3 .^[1]
- Solvent: Acetone or DMF at 0°C to RT.
- Yield: Typically >90% with minimal byproducts.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Dual synthetic pathways for **(4-Butoxy-3-methylphenyl)(methyl)sulfane** highlighting C-S coupling and S-alkylation strategies.

Part 4: Chemical Reactivity & Stability

As a sulfide (thioether), the compound exhibits specific reactivity patterns relevant to drug metabolism and stability studies.

Oxidation (Metabolic & Synthetic)

The sulfide sulfur is the most reactive site for oxidation.^[1]

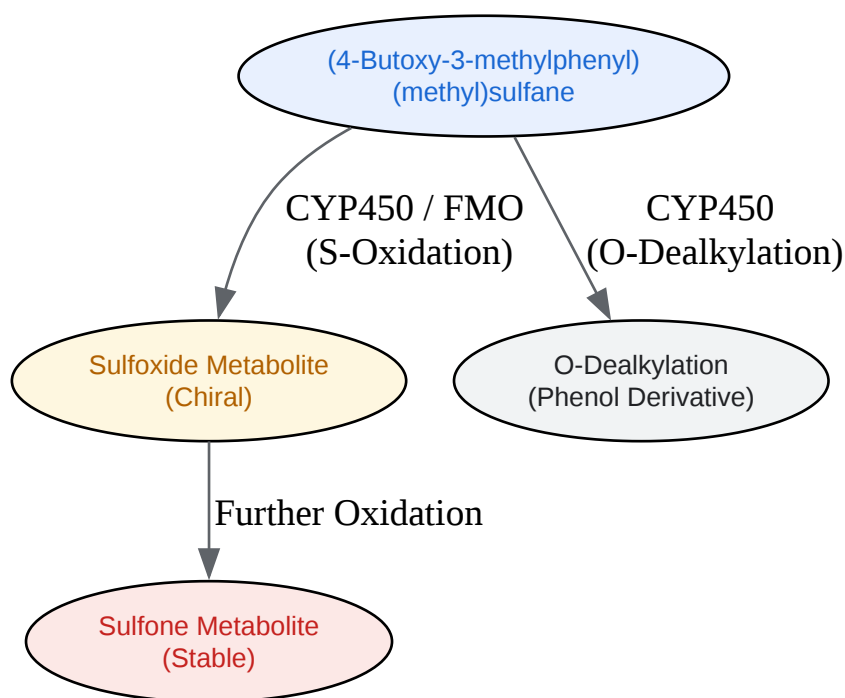
- Sulfoxide Formation: Controlled oxidation (e.g., with 1 eq.^[1] mCPBA or H_2O_2) yields the Sulfoxide (Chiral center at Sulfur).^[1]
- Sulfone Formation: Strong oxidation (excess oxidant) yields the Sulfone.^[1]
 - Significance: Sulfoxides and sulfones are common metabolic byproducts (Phase I metabolism) and are often more polar and biologically active (or toxic) than the parent sulfide.^[1]

Electrophilic Aromatic Substitution (EAS)

The benzene ring is activated by two electron-donating groups: the Butoxy group (Strong donor, ortho/para director) and the Methylthio group (Moderate donor).[1]

- Regioselectivity: Electrophilic attack (e.g., nitration, halogenation) will preferentially occur ortho to the Butoxy group (Position 5 or 6), as the oxygen lone pair is the strongest activator. [1]

Metabolic Pathway Diagram



[Click to download full resolution via product page](#)

Figure 2: Predicted metabolic fate showing S-oxidation cascade and O-dealkylation pathways mediated by hepatic enzymes.[1]

Part 5: Applications in Drug Discovery

This compound is primarily utilized as a building block in the synthesis of complex pharmaceutical agents.[1]

- **Antibacterial Agents:** It is a documented substituent in ring-fused thiazolino 2-pyridones, a class of compounds investigated for treating Gram-positive bacterial infections (e.g., MRSA). [1] The lipophilic tail (butoxy-methylphenyl) likely aids in penetrating the bacterial cell wall.
- **Kinase Inhibitors:** The structural motif mimics the hydrophobic "tail" regions found in many kinase inhibitors (e.g., similar to the ether moieties in Gefitinib or Erlotinib), providing hydrophobic interactions within the ATP-binding pocket.[1]
- **Metabolic Probes:** Used as a substrate to study Flavin-containing Monooxygenase (FMO) activity due to the specific S-oxidation potential of the methylthio group.[1]

Part 6: Safety & Handling

- **GHS Classification:**
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- **Handling:** Handle in a fume hood using nitrile gloves. Avoid generating aerosols.[1]
- **Storage:** Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent slow autoxidation to the sulfoxide.

References

- BLD Pharm. (n.d.).[1] **(4-Butoxy-3-methylphenyl)(methyl)sulfane** Product Page. Retrieved from
- Ambeed. (n.d.). CAS 1379322-88-9 Data Sheet. Retrieved from
- Almqvist, F., et al. (2018).[1] Ring-fused thiazolino 2-pyridones, methods for preparation thereof and their use in the treatment and/or prevention of a disease involving gram-positive bacteria. WO2018229141A1.[1] World Intellectual Property Organization.[1] Retrieved from

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 163564730 (Related Ketone). Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1378873-65-4|4-\(Isopentyloxy\)-3-methylbenzenethiol|BLD Pharm \[bldpharm.com\]](#)
- To cite this document: BenchChem. [Technical Guide: (4-Butoxy-3-methylphenyl) (methyl)sulfane[2][3]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7995562/docs#technical-guide-4-butoxy-3-methylphenyl-methyl-sulfane-2-3\]](https://www.benchchem.com/product/b7995562/docs#technical-guide-4-butoxy-3-methylphenyl-methyl-sulfane-2-3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check